

Application Notes and Protocols for the Analytical Determination of N-Nitroso-Salbutamol

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Compound of Interest		
Compound Name:	N-Nitroso-Salbutamol	
Cat. No.:	B13451198	Get Quote

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Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. **N-Nitroso-Salbutamol**, a nitrosamine derivative of the widely used bronchodilator Salbutamol, can form during the synthesis, storage, or formulation of the active pharmaceutical ingredient (API).[1] Regulatory bodies worldwide have implemented stringent guidelines requiring manufacturers to control and monitor the levels of such impurities.[2]

This document provides detailed application notes and validated analytical protocols for the sensitive and accurate detection of **N-Nitroso-Salbutamol** in drug substances and products. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely adopted and sensitive technique for this analysis.[1][3] A general protocol for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is also included as a potential alternative for volatile nitrosamines.

Analytical Methodologies: A Comparative Overview

The detection of trace-level nitrosamine impurities requires highly sensitive and selective analytical methods.[1][3] LC-MS/MS is the preferred technique for **N-Nitroso-Salbutamol** due



to its high sensitivity, specificity, and applicability to non-volatile and thermally labile compounds.[3] While GC-MS is a powerful tool for volatile nitrosamines, its application to less volatile compounds like **N-Nitroso-Salbutamol** may be challenging.[4] HPLC-UV generally lacks the required sensitivity for the low detection limits mandated by regulatory agencies for nitrosamines.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the determination of **N-Nitroso-Salbutamol**.

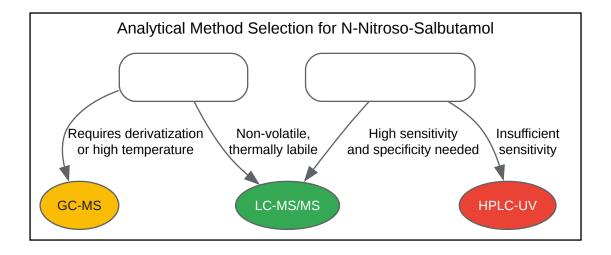
Table 1: Method Performance of LC-MS/MS for N-Nitroso-Salbutamol Detection

Parameter	Method 1 (HSA Singapore)	Method 2 (TFDA Taiwan)
Limit of Detection (LOD)	0.1 μg/g	Not Reported
Limit of Quantitation (LOQ)	0.2 μg/g	0.025 μg/g
Linearity Range	0.2 - 20 ng/mL	0.025 - 100 ng/mL
Correlation Coefficient (r²)	> 0.99	Not Reported
Recovery	70 - 125%	Not Reported
Precision (%RSD)	Not Reported	Not Reported

Data sourced from Health Sciences Authority (HSA) Singapore and Taiwan Food and Drug Administration (TFDA) publications.[5][6]

Experimental Workflows and Signaling Pathways Logical Relationship of Analytical Method Selection

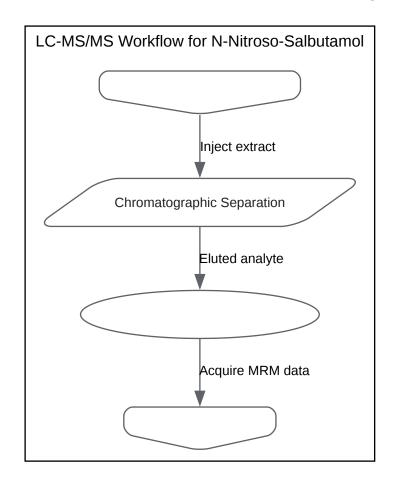




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Caption: Selection rationale for N-Nitroso-Salbutamol analysis.

Experimental Workflow for LC-MS/MS Analysis





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Caption: High-level LC-MS/MS analytical workflow.

Detailed Experimental Protocols Protocol 1: LC-MS/MS Method based on HSA Singapore Guidance

This protocol is adapted from the method published by the Health Sciences Authority of Singapore for the determination of **N-Nitroso-Salbutamol** in Salbutamol drug products.[5]

- 1. Reagents and Materials
- N-Nitroso-Salbutamol reference standard (≥97% purity)
- Methanol (HPLC grade)
- Formic acid (MS grade)
- Deionized water
- Salbutamol drug product (tablets or powder)
- 2. Standard Solution Preparation
- Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve the N-Nitroso-Salbutamol reference standard in methanol.
- Intermediate Standard Solution I (10 µg/mL): Dilute the stock standard solution with deionized water.
- Intermediate Standard Solution II (100 ng/mL): Further dilute Intermediate Standard Solution
 I with deionized water.
- Working Standard Solutions (0.1 to 20 ng/mL): Prepare a series of calibration standards by diluting Intermediate Standard Solution II with deionized water.[5]



- 3. Sample Preparation
- Accurately weigh a portion of powdered drug product equivalent to 10 mg of Salbutamol into a 15 mL centrifuge tube.[5]
- Add 10 mL of deionized water.[5]
- Vortex to mix well and sonicate for 10 minutes.[5]
- Centrifuge at 3500 rpm for 5 minutes.[5]
- Filter the supernatant through a 0.2 μm nylon membrane filter into an HPLC vial.
- 4. LC-MS/MS Instrumental Conditions
- LC System: Agilent 1290 Infinity II or equivalent
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
- Column: Hypersil GOLD analytical column (150 x 2.1 mm, 3 μm) or equivalent[5]
- Column Temperature: 40 °C
- Mobile Phase A: 0.1% formic acid in deionized water[5]
- Mobile Phase B: 0.1% formic acid in methanol[5]
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Gradient Elution:



Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
2	95	5
10	10	90
12	10	90
12.1	95	5

| 15 | 95 | 5 |

- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
N-Nitroso-Salbutamol (Quantifier)	267.1	151.0
N-Nitroso-Salbutamol (Qualifier 1)	267.1	162.9

| **N-Nitroso-Salbutamol** (Qualifier 2) | 267.1 | 211.1 |

5. Method Validation Parameters

- Linearity: The calibration curve should have a correlation coefficient (r²) of > 0.99.[5]
- Accuracy (Recovery): The recovery from spiked samples should be within 70-125%.[5]
- System Suitability: The signal-to-noise ratio for the lowest calibration standard should be ≥ 5.

Protocol 2: LC-MS/MS Method based on TFDA Taiwan Guidance



This protocol is based on the method published by the Taiwan Food and Drug Administration for the determination of **N-Nitroso-Salbutamol** in Salbutamol drug substance.[6]

- 1. Reagents and Materials
- N-Nitroso-Salbutamol reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- Deionized water
- Salbutamol drug substance
- 2. Standard Solution Preparation
- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the N-Nitroso-Salbutamol reference standard in methanol.[6]
- Working Standard Solutions (0.025 to 100 ng/mL): Prepare a series of calibration standards by diluting the stock solution with deionized water.[6]
- 3. Sample Preparation
- Accurately weigh approximately 100 mg of Salbutamol drug substance into a 15 mL centrifuge tube.
- Add 10 mL of deionized water.
- Vortex for 30 seconds, then sonicate for 10 minutes.
- Centrifuge at ≥ 3000 x g for 10 minutes.
- Filter the supernatant through a 0.22 μm PVDF membrane filter into an HPLC vial.
- 4. LC-MS/MS Instrumental Conditions



• LC System: Waters ACQUITY UPLC or equivalent

Mass Spectrometer: Waters Xevo TQ-S or equivalent

Column: XSelect HSS T3 (150 x 3.0 mm, 3.5 μm) or equivalent[6]

• Column Temperature: 40 °C

Mobile Phase A: 0.1% formic acid in deionized water[6]

Mobile Phase B: 0.1% formic acid and 20% acetonitrile in methanol[6]

• Flow Rate: 0.6 mL/min

• Injection Volume: 10 μL

• Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	100	0
1	100	0
12	20	80
15	20	80
15.1	100	0

| 20 | 100 | 0 |

• Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
N-Nitroso-Salbutamol (Quantifier)	267.1	151.0



| N-Nitroso-Salbutamol (Qualifier) | 267.1 | 211.1 |

- 5. Method Validation Parameters
- LOQ: The established limit of quantitation is 0.025 μg/g.[6]

Protocol 3: General GC-MS/MS Method for Volatile Nitrosamines

This is a general protocol and should be optimized and validated for the specific application. **N-Nitroso-Salbutamol** is not highly volatile, and this method may require derivatization for successful analysis.

- 1. Reagents and Materials
- N-Nitroso-Salbutamol reference standard
- Dichloromethane (GC grade)
- Methanol (GC grade)
- Internal standard (e.g., NDMA-d6)
- 2. Sample Preparation
- Weigh 1.0 g of the sample into a 50 mL centrifuge tube.
- Add 10 mL of dichloromethane and vortex for 1 minute.
- Spike with an appropriate internal standard.
- Sonicate for 10 minutes, followed by centrifugation at 5000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and concentrate to 1 mL under a gentle stream of nitrogen.
- Transfer the concentrated extract to a GC vial.



GC-MS/MS Instrumental Conditions

- GC System: Agilent 8890 GC or equivalent
- Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent
- Column: Agilent DB-WAX (30 m x 0.25 mm, 0.25 μm) or equivalent
- Inlet Temperature: 230 °C
- Injection Mode: Splitless
- Oven Temperature Program: Start at 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min (hold for 5 min).
- Ionization Mode: Electron Ionization (EI)
- MRM Transitions: To be determined based on the mass spectrum of **N-Nitroso-Salbutamol**.

Conclusion

The provided LC-MS/MS methods offer robust and sensitive approaches for the quantitative determination of **N-Nitroso-Salbutamol** in pharmaceutical samples. It is imperative that any method is fully validated by the user to ensure it is fit for its intended purpose and complies with all relevant regulatory requirements. These application notes and protocols serve as a comprehensive guide for researchers and scientists in the development and implementation of analytical methods for this critical impurity.

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